3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
Overview
Description
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a chemical compound with the molecular formula C7H6Cl2N2O . It has a molecular weight of 205.04 g/mol . The IUPAC name for this compound is 2,4-dichloro-6-(hydrazinylmethylidene)cyclohexa-2,4-dien-1-one .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine monohydrate in methanol . The mixture is refluxed for several hours, and the solvent is then evaporated to yield a solid residue .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NNC=C1C=C(Cl)C=C(Cl)C1=O .Scientific Research Applications
Synthesis and Crystallography
- 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone has been utilized in synthesizing isostructural compounds, particularly in crystallography. Studies have shown the formation of two isostructural hydrazone compounds through reactions with 4-chlorobenzohydrazide. These compounds were structurally characterized by X-ray crystallography, revealing details about their crystalline forms and molecular structures (Wang, You, & Wang, 2011).
Photophysical Properties
- Research into the photophysical properties of hydrazone compounds, including derivatives of this compound, has been conducted. This includes the synthesis and characterization of various hydrazone compounds and their metal complexes, which exhibit interesting luminescent properties. These studies contribute to understanding the potential applications of these compounds in photophysics and photochemistry (Barbazán et al., 2008).
Photophysics, Photochemistry, and Kinetics
- The photophysics, photochemistry, and kinetics of hydrazone compounds, including those derived from 2-hydroxybenzaldehyde, have been studied extensively. These studies involve microsecond and nanosecond laser flash techniques and picosecond fluorescence spectroscopy, aiding in the elucidation of photochromic mechanisms, including intramolecular proton transfer (Becker & Chagneau, 1992).
Complex Formation and Characterization
- Research has been conducted on the formation of complexes with 2-hydroxybenzaldehyde hydrazones, including their synthesis and characterization. These studies are significant in understanding the coordination modes and potential structures of these complexes, contributing to the field of coordination chemistry and materials science (Jun, 2010).
Antibacterial Activity of Metal Complexes
- Studies have explored the antibacterial activities of metal complexes derived from hydrazone compounds. These include the synthesis and characterization of diorganotin(IV) complexes with furan-2-carbohydrazone derivatives. Such research is vital in developing new antibacterial agents and understanding the biological properties of these compounds (Sedaghat et al., 2013).
Photocatalytic Properties
- A novel photooxidative system for degrading toxic organic pollutants using a complex of Fe2L3 (L = bis[2-hydroxybenzaldehyde]hydrazone) has been reported. This system can efficiently activate hydrogen peroxide to oxidize and mineralize target complexes in aqueous media under ambient temperature and normal pressure with visible light irradiation. Such studies are crucial for environmental chemistry and pollution control (Ran et al., 2013).
Safety and Hazards
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Properties
IUPAC Name |
2,4-dichloro-6-methanehydrazonoylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGATNXEAQDBJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43002-22-8 | |
Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy-, hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43002-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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